molecular formula C13H19N7O B7441360 N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide

Cat. No.: B7441360
M. Wt: 289.34 g/mol
InChI Key: UHYIFSWYTNRCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a purine ring attached to a piperazine moiety, which is further linked to an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting ethylamine with piperazine under controlled conditions.

    Attachment of the Purine Ring: The piperazine derivative is then reacted with a purine precursor, such as 6-chloropurine, in the presence of a suitable base to form the desired purine-piperazine intermediate.

    Acetamide Formation: The final step involves the acylation of the purine-piperazine intermediate with acetic anhydride or a similar acylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]acetamide: Similar structure but with a pyrazine ring instead of a purine ring.

    N-ethyl-2-[4-(pyridin-3-yl)piperazin-1-yl]acetamide: Contains a pyridine ring instead of a purine ring.

    N-ethyl-2-[4-(benzyl)piperazin-1-yl]acetamide: Features a benzyl group in place of the purine ring.

Uniqueness

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide is unique due to the presence of the purine ring, which imparts specific biological activities and interactions not observed in its analogs. The purine ring is a key structural component in many biologically active molecules, making this compound particularly valuable for research and therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O/c1-2-14-10(21)7-19-3-5-20(6-4-19)13-11-12(16-8-15-11)17-9-18-13/h8-9H,2-7H2,1H3,(H,14,21)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYIFSWYTNRCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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